N-((5-benzoylthiophen-2-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide
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Overview
Description
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions involving the coupling of appropriate precursors . The exact methods would depend on the availability of starting materials and the desired route of synthesis.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a thiophene ring, a benzoyl group, and a sulfonamide group would contribute to its three-dimensional structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For instance, the benzoyl group might undergo reactions typical of carbonyl compounds, while the sulfonamide group could participate in reactions typical of amides .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. For example, the presence of a sulfonamide group could enhance its solubility in water .Scientific Research Applications
Cyclooxygenase-2 Inhibition
Research has shown that certain benzenesulfonamide derivatives have been synthesized and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1) enzymes. This is particularly relevant in the context of developing treatments for conditions such as rheumatoid arthritis, osteoarthritis, and acute pain. For instance, the introduction of a fluorine atom in such compounds has been found to preserve COX-2 potency and notably increase COX1/COX-2 selectivity, leading to the identification of potent, highly selective, and orally active COX-2 inhibitors (Hashimoto et al., 2002).
Photodynamic Therapy
Another area of application is in photodynamic therapy (PDT) for cancer treatment. Benzenesulfonamide derivatives, when integrated into zinc phthalocyanine molecules, have shown remarkable potential as Type II photosensitizers. Their high singlet oxygen quantum yield and good fluorescence properties make them very useful for PDT, indicating their potential for effective cancer therapy applications (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
The synthesis and evaluation of aminothiazole-paeonol derivatives, including benzenesulfonamide compounds, have demonstrated high anticancer potential against various human cancer cell lines. Among these compounds, certain derivatives exhibited potent inhibitory activity, suggesting their suitability as lead compounds for developing new anticancer agents (Tsai et al., 2016).
Enzyme Inhibition
Benzenesulfonamide derivatives have also been studied for their potential as enzyme inhibitors, offering insights into developing therapeutic agents for various diseases. The structural modification of these compounds can lead to significant biochemical effects, highlighting the importance of chemical synthesis in drug discovery (Gul et al., 2016).
Mechanism of Action
Target of Action
Thiophene-based analogs have been studied extensively for their potential as biologically active compounds . They have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to a range of effects . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Given the broad range of biological activities associated with thiophene derivatives, it is likely that multiple pathways are affected .
Pharmacokinetics
The compound is predicted to have high gi absorption and moderate solubility . It is also predicted to be a CYP2C9 inhibitor .
Result of Action
Given the range of biological activities associated with thiophene derivatives, it is likely that the compound has multiple effects at the molecular and cellular level .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(5-benzoylthiophen-2-yl)methyl]-3-fluoro-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO4S2/c1-25-17-9-8-15(11-16(17)20)27(23,24)21-12-14-7-10-18(26-14)19(22)13-5-3-2-4-6-13/h2-11,21H,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNAKNNMGDYFII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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